Disulfane, 1,1,1,2-tetrafluoride

Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound reflects the complexity of its molecular structure and the evolution of chemical naming conventions. According to the International Union of Pure and Applied Chemistry guidelines, the preferred systematic name is (trifluoro-λ⁴-sulfanyl) thiohypofluorite. This designation accurately describes the hypervalent nature of one sulfur center and the specific bonding arrangement within the molecule. Alternative nomenclature includes this compound, which emphasizes the disulfane backbone with the specific fluorine substitution pattern. The compound is also known by several common names including disulfur tetrafluoride, difluorodisulfanedifluoride, and the abbreviated form FSSF₃.

The Chemical Abstracts Service has assigned the registry number 27245-05-2 to this compound, providing a unique identifier for database searches and regulatory purposes. Additional database identifiers include the PubChem Compound Identifier 141342 and the DSSTox Substance Identifier DTXSID30181699. The molecular formula F₄S₂ represents a molecular weight of 140.13 grams per mole, as computed by current chemical databases.

Table 1: Systematic Identification Data for this compound

| Property | Value | Source Database |

|---|---|---|

| Molecular Formula | F₄S₂ | PubChem |

| Molecular Weight | 140.13 g/mol | PubChem |

| Chemical Abstracts Service Number | 27245-05-2 | Chemical Abstracts Service |

| PubChem Compound Identifier | 141342 | PubChem |

| International Chemical Identifier Key | MKKRFYJAWNGNCJ-UHFFFAOYSA-N | PubChem |

| Simplified Molecular Input Line Entry System | FSS(F)(F)F | PubChem |

| DSSTox Substance Identifier | DTXSID30181699 | Environmental Protection Agency |

The International Chemical Identifier representation InChI=1S/F4S2/c1-5-6(2,3)4 provides a standardized method for representing the molecular structure in chemical databases. The Simplified Molecular Input Line Entry System notation FSS(F)(F)F offers a linear representation that captures the essential connectivity pattern of the molecule.

Historical Context of Discovery and Early Research

The structural determination of this compound presented significant challenges to early researchers due to the large variety of possible conformers and the inherent instability of the compound. The pioneering work by Carlowitz and colleagues in 1983 marked a crucial breakthrough in understanding this recalcitrant molecule. Their research, published in the Journal of Molecular Structure, represented the first successful structural determination of the compound after initial experimental attempts had failed.

The experimental challenges were so substantial that conventional electron diffraction and microwave spectroscopy methods alone proved insufficient for complete characterization. Carlowitz and his team succeeded only with the assistance of molecular models derived from ab initio calculations, demonstrating the importance of theoretical chemistry in supporting experimental structural determination. The force field required for joint electron diffraction and microwave spectroscopy analysis was calculated using ab initio methods and subsequently adjusted to match experimental vibrational frequencies.

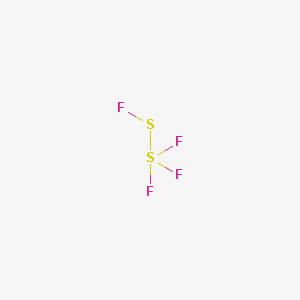

The 1983 study revealed that the structure of this compound adopts a trigonal bipyramidal geometry with the electron lone pair, the sulfur-fluorine group, and one fluorine atom occupying equatorial positions. The research demonstrated that the SF₃ group exhibits strong distortion, with the two axial sulfur-fluorine bonds differing by 0.10 Ångström and bond angles between axial bonds and the equatorial plane measuring approximately 77 degrees and 92 degrees, respectively.

More recent investigations have expanded understanding of the compound's electronic structure. Research published in 2015 by Lindquist and colleagues employed sophisticated explicitly correlated coupled cluster calculations combined with generalized valence bond theory to characterize the electronic structure of this compound and related species. This work identified three distinct minima for disulfur tetrafluoride compounds, including two FSSF₃ isomers and one SSF₄ species, while also discovering additional stationary points on the potential energy surface with F₂SSF₂ connectivity.

Table 2: Historical Research Milestones in this compound Studies

| Year | Research Team | Key Contribution | Methodology |

|---|---|---|---|

| 1983 | Carlowitz, Oberhammer, Willner, Boggs | First successful structural determination | Electron diffraction, microwave spectroscopy, ab initio calculations |

| 2015 | Lindquist, Engdahl, Woon, Dunning | Electronic structure characterization | Coupled cluster calculations, generalized valence bond theory |

| Various | Multiple research groups | Conformational analysis | Computational chemistry methods |

Role in Sulfur-Fluorine Chemistry

This compound occupies a unique position within the broader family of sulfur-fluorine compounds, serving as a critical link in understanding the bonding patterns and reactivity of hypervalent sulfur species. The compound represents the dimer of sulfur difluoride, formed through the reversible dimerization reaction 2SF₂ ⇌ FSSF₃. This relationship positions the compound as an important intermediate in sulfur-fluorine chemistry, bridging monomeric sulfur fluorides with more complex polyatomic species.

The molecular structure of this compound demonstrates remarkable bonding diversity within sulfur-fluorine chemistry. The compound exhibits all different bond lengths, with sulfur-fluorine distances ranging from 1.60 to 1.77 Ångström, and a sulfur-sulfur bond length of 2.08 Ångström. The variation in bond dissociation energies, spanning from 86.4 to 102.1 kilocalories per mole, illustrates the complex electronic environment within the molecule.

Within the context of sulfur-fluorine compounds, this compound represents an intermediate oxidation state and coordination environment. Related compounds in this chemical family include sulfur difluoride, sulfur tetrafluoride, sulfur hexafluoride, disulfur difluoride, disulfur decafluoride, and various other sulfur-fluorine species. The compound's ability to undergo disproportionation reactions, forming products such as FSSF and sulfur tetrafluoride, demonstrates its role as a reactive intermediate in sulfur-fluorine transformation pathways.

The significance of this compound extends beyond its individual chemical properties to its contribution to understanding hypervalent bonding in main group elements. The molecule serves as a model system for studying the electronic structure of compounds containing sulfur in various coordination environments, particularly those involving lambda notation for hypervalent centers. Recent research utilizing generalized valence bond theory has provided insights into the bonding patterns that govern stability and reactivity in this class of compounds.

Propriétés

Numéro CAS |

27245-05-2 |

|---|---|

Formule moléculaire |

F4S2 |

Poids moléculaire |

140.13 g/mol |

Nom IUPAC |

(trifluoro-λ4-sulfanyl) thiohypofluorite |

InChI |

InChI=1S/F4S2/c1-5-6(2,3)4 |

Clé InChI |

MKKRFYJAWNGNCJ-UHFFFAOYSA-N |

SMILES |

FSS(F)(F)F |

SMILES canonique |

FSS(F)(F)F |

Autres numéros CAS |

27245-05-2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Disulfane, 1,1,1,2-tetrafluoride is characterized by its two sulfur atoms bonded to fluorine atoms in a specific arrangement. Its molecular formula is F₄S, with a molecular weight of approximately 140.124 g/mol. The compound exhibits notable reactivity due to the presence of fluorine atoms, which influence its chemical behavior and interactions with other substances.

Organic Synthesis

Disulfide Formation

One of the primary applications of disulfane is in the synthesis of disulfides from thiols. The reaction involves the conversion of thiols into disulfides through a process facilitated by disulfane under mild conditions. Recent studies have demonstrated that the use of sulfur tetrafluoride (SO₂F₂) in conjunction with thiols leads to high yields of disulfides due to its effective nucleophilic substitution mechanism .

Case Study: Click Chemistry

A recent advancement in this area is the application of SO₂F₂-mediated click chemistry for disulfide formation. This method allows for modular synthesis of symmetrical and unsymmetrical disulfides with yields exceeding 95% under optimized conditions. The reaction can be conducted at room temperature with minimal byproducts, making it an efficient pathway for synthesizing various disulfides .

Drug Development

Fluorinated compounds are essential in pharmaceutical chemistry due to their influence on biological activity and metabolic stability. The incorporation of tetrafluorodisulfane into drug design has been shown to enhance the hydrophobic properties of molecules, improving their pharmacokinetic profiles.

Case Study: Antibody-Drug Conjugates (ADCs)

Disulfide bonds are commonly used in ADCs as cleavable linkers that release the drug upon internalization by target cells. The stability and reactivity of disulfides formed from tetrafluorodisulfane make them suitable candidates for developing ADCs that require precise control over drug release mechanisms .

Material Science

The unique properties of disulfane derivatives are being explored in material science for applications such as tissue engineering and wound healing. Disulfide-containing polymers exhibit biodegradability and biocompatibility, making them ideal for use in medical applications.

Case Study: Biodegradable Polymers

Research has demonstrated that polymers incorporating disulfide linkages can facilitate controlled drug delivery systems. These systems leverage the dynamic nature of disulfide bonds to release therapeutic agents in response to specific stimuli within biological environments .

Data Tables

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Formation of disulfides from thiols | Yields > 95% |

| Drug Development | Enhances pharmacokinetics through fluorination | Improved stability and activity |

| Material Science | Biodegradable polymers for drug delivery | Effective release mechanisms |

Analyse Des Réactions Chimiques

Dimerization and Disproportionation

FSSF₃ participates in reversible dimerization and disproportionation reactions with sulfur difluoride (SF₂):

-

Dimerization equilibrium :

This reaction is highly temperature-dependent, favoring FSSF₃ formation at lower temperatures . -

Disproportionation :

A side reaction produces F₃SSSF₃ as an intermediate, which further reacts under catalytic conditions (e.g., HF or metal fluorides) to yield sulfur and SF₄ .

Key Thermodynamic Factors:

| Bond | Dissociation Energy (kcal/mol) |

|---|---|

| Ftop-Stop | 86.4 |

| Fcis-Shyp | 102.1 |

| Ftrans-Shyp | 97.8 |

| Feq-Shyp | 86.7 |

| The lower bond strength of Feq-Shyp and Ftop-Stop explains preferential cleavage during reactions . |

Hydrolysis

FSSF₃ rapidly hydrolyzes in water:

The reaction is exothermic and proceeds via nucleophilic attack by water on the hypervalent sulfur atom .

Oxidation with Oxygen

FSSF₃ reacts spontaneously with O₂ at ambient conditions, a rare trait among sulfur fluorides:

This produces thionyl fluoride (SOF₂) without requiring catalysts .

Thermal Decomposition and Stability

-

Half-life : ~10 hours at ambient temperature in clean gaseous states .

-

Catalyzed decomposition : Metal fluorides (e.g., CuF₂) accelerate disproportionation to SSF₂ and SF₄ in <1 second .

Reaction with Metals

At elevated temperatures, FSSF₃ reacts with copper:

This forms copper(II) fluoride, copper sulfide, and elemental sulfur .

Isomerization Energy

The symmetrical isomer F₂SSF₂ is thermodynamically disfavored:

This energy difference explains FSSF₃’s dominance in equilibrium mixtures .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Bonding Characteristics

The structural differences between S₂F₄ and analogous sulfur-fluorine compounds are critical to their reactivity and applications:

| Compound | Formula | Bond Lengths | Molecular Geometry |

|---|---|---|---|

| Disulfur tetrafluoride | S₂F₄ | Asymmetric (F₃S–SF) | Distorted tetrahedral |

| Sulfur hexafluoride | SF₆ | Symmetric (equal S–F bonds) | Octahedral |

| Sulfur tetrafluoride | SF₄ | Trigonal bipyramidal | See-saw geometry (lone pair) |

- S₂F₄ : The asymmetric fluorine distribution creates polar bonds, enhancing its reactivity as a fluorinating agent. The S–S bond length (~2.05 Å) and S–F bonds (1.55–1.65 Å) differ significantly from SF₆, which has uniform S–F bonds (1.56 Å) .

- SF₆: Symmetric geometry and nonpolar nature make it chemically inert, ideal for electrical insulation and dielectric applications .

- SF₄ : Exhibits lone-pair distortion, enabling its use in organic fluorination reactions .

Research Findings and Implications

Recent studies highlight S₂F₄’s unique behavior under varying conditions:

- Thermal Stability : Decomposes above 100°C into SF₄ and S₂F₂, limiting high-temperature applications .

- Reactivity : Outperforms SF₄ in fluorinating aromatic compounds due to its polarized S–F bonds, though it requires careful handling to avoid explosive side reactions.

Data Tables

Table 1: Comparative Bond Properties

| Compound | S–F Bond Length (Å) | S–S Bond Length (Å) | Dipole Moment (D) |

|---|---|---|---|

| S₂F₄ | 1.55–1.65 | 2.05 | 1.2 |

| SF₆ | 1.56 | N/A | 0 |

Méthodes De Préparation

Preparation via Sulfuryl Fluoride Mediated Thiol Coupling

A cutting-edge and highly selective approach involves the use of sulfuryl fluoride (SO₂F₂) as a reagent to convert thiols into disulfides under mild conditions:

- Reaction mechanism: SO₂F₂ reacts with thiols via nucleophilic substitution, forming disulfide bonds through a cascade mechanism with low activation energy, ensuring high selectivity and yield.

- Conditions: The reaction proceeds efficiently at room temperature with weak bases such as triethylamine or sodium carbonate, in organic solvents (e.g., acetonitrile) or water.

- Yields: Quantitative yields (up to >98%) of symmetrical and unsymmetrical disulfides are reported.

- Advantages: The method is insensitive to oxygen and moisture, produces only benign fluoride salts as byproducts, and allows simple purification without chromatography.

- Scope: Applicable to aromatic and aliphatic thiols, enabling modular synthesis of disulfides including fluorinated variants.

This method is particularly relevant for preparing fluorinated disulfides like 1,1,1,2-tetrafluoride derivatives due to the ability to introduce fluorine atoms selectively and maintain sulfur-sulfur bonds intact.

Reduction Methods from Sulfonyl Chlorides

Traditional preparation of disulfides often involves reduction of sulfonyl chlorides:

- Starting materials: Aryl or alkyl sulfonyl chlorides are reduced using hydrazine, halogenated boron reagents, or low-valence oxophilic d-block metals.

- Hydrazine reduction: Effective but costly reducing agent; requires careful handling.

- Halogenated boron/potassium iodide reduction: Longer reaction times (~16 hours), varying conditions depending on haloboron species; boron fluoride requires pressurized conditions.

- Low-valence d-block metal reduction: Sensitive to air oxidation, expensive, and challenging for scale-up.

- Yields and challenges: These methods yield moderate to good quantities of disulfides but often involve complex workups and less control over fluorinated substituents.

While widely used for non-fluorinated disulfides, these methods are less favored for fluorinated disulfides due to difficulties in handling fluorinated intermediates and lower selectivity.

Fluorination of Disulfides and Related Compounds

- Direct fluorination: Attempts to prepare fluorinated disulfides by direct fluorination or fluorine exchange reactions are limited due to the high reactivity and instability of intermediates.

- Use of sulfur chlorides and fluorides: Some methods involve reacting sulfur chlorides with fluorinating agents (e.g., antimony trifluoride) to obtain fluorinated sulfur compounds, but yields and selectivity for specific tetrafluoride disulfides vary.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfuryl fluoride (SO₂F₂) mediated thiol coupling | SO₂F₂, weak base (Et₃N/Na₂CO₃), room temp, organic/water solvent | Seconds to minutes | 60–98% (disulfides) | High selectivity, mild conditions, easy purification | Requires handling of SO₂F₂ gas |

| Reduction of sulfonyl chlorides | Hydrazine, halogenated boron, or d-block metals | Hours (up to 16 h) | Moderate to high | Established method, accessible reagents | Expensive reducing agents, long reaction times, air sensitivity |

| Fluorination of sulfur chlorides | Antimony trifluoride, boron trifluoride | Variable | Moderate | Direct fluorination route | Low selectivity, complex intermediates |

Research Findings and Practical Considerations

- The SO₂F₂-mediated thiol coupling method represents a breakthrough in fluorinated disulfide synthesis, combining operational simplicity with excellent chemoselectivity and yield.

- Traditional reduction methods remain relevant for certain disulfides but are less suited for fluorinated derivatives due to reagent cost and handling complexity.

- Direct fluorination or halogen exchange methods are less developed and often yield mixtures or unstable products, limiting their practical use.

- Industrial-scale synthesis favors methods with fewer steps, mild conditions, and inexpensive reagents; thus, SO₂F₂-based methods show promise for scale-up in fluorinated disulfide production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.